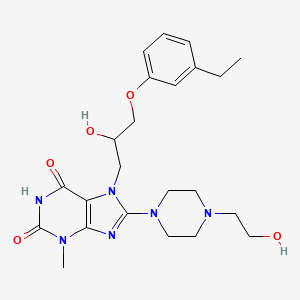

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a complex organic molecule that appears to be a derivative of purine, which is a fundamental component of nucleic acids. It contains a piperazine moiety, which is a common feature in pharmaceuticals, and various functional groups that suggest potential biological activity.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, the synthesis of piperazine-2,5-diones has been achieved through Dieckmann cyclization, which involves the intramolecular condensation of diesters . Additionally, purine-piperazine derivatives have been synthesized using advanced intermediates coupled with carboxylic acid chloride derivatives or isocyanate partners . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives is often characterized by a planar fused ring system, as seen in the related compound 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline . The piperazine ring typically adopts a chair conformation, and the overall geometry of the molecule can influence its biological activity.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including hydrogen bonding and interactions with biological targets. For example, piperazine-2,5-diones have been shown to form hydrogen-bonding networks in their crystalline forms . The presence of functional groups such as hydroxyethyl and ethylphenoxy in the compound suggests potential reactivity and interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and purine derivatives can be influenced by their molecular structure. For example, the presence of substituents can affect the solubility, crystallinity, and thermal properties of the compounds . The compound's ability to form hydrogen bonds and its conformational flexibility may also impact its physical properties and its interaction with biological systems.

科学的研究の応用

Synthesis and Cardiovascular Activity

Research has focused on synthesizing derivatives of related purine dione compounds and evaluating their cardiovascular activities, including antiarrhythmic and hypotensive effects. Compounds with certain substituents have shown promising prophylactic antiarrhythmic activity and hypotensive activity, suggesting potential applications in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

Theophylline or theobromine derivatives, which share a structural motif with the compound of interest, have been evaluated for antihistaminic activity. Some of these derivatives displayed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential applications in treating allergic reactions (Pascal et al., 1985).

Anti-Mycobacterial Activity

Purine linked piperazine derivatives have been synthesized to target Mycobacterium tuberculosis. These compounds aim to disrupt peptidoglycan biosynthesis, exerting antiproliferative effects. Some analogues demonstrated promising activity against M. tuberculosis, suggesting potential applications in tuberculosis treatment (Konduri et al., 2020).

Antidepressant and Anxiolytic Properties

A new series of purine-2,6-dione derivatives with substitutions at the 7 or 8 positions has been evaluated for potential psychotropic activities by targeting serotonin receptors. Selected derivatives showed antidepressant-like and anxiolytic-like activities in animal models, indicating their potential use in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

Luminescent Properties and Photo-Induced Electron Transfer

Studies on naphthalimide derivatives with piperazine substituents, which are structurally related to the compound , have investigated their luminescent properties and potential as pH probes due to their fluorescence response to changes in pH. This suggests possible applications in sensing and imaging technologies (Gan et al., 2003).

特性

IUPAC Name |

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O5/c1-3-16-5-4-6-18(13-16)34-15-17(31)14-29-19-20(26(2)23(33)25-21(19)32)24-22(29)28-9-7-27(8-10-28)11-12-30/h4-6,13,17,30-31H,3,7-12,14-15H2,1-2H3,(H,25,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWUQQBZIQEUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)NC3=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)

![N-(4-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2535005.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2535009.png)

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535012.png)

![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)